1-(Cyclopropylmethyl)piperazine diHydrochloride
Overview
Description
1-(Cyclopropylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)piperazine dihydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted piperazine derivatives .
Scientific Research Applications
1-(Cyclopropylmethyl)piperazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. As a derivative of piperazine, it is known to act as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic agent.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperazine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
1-(Cyclopropylmethyl)piperazine dihydrochloride is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(cyclopropylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(1)7-10-5-3-9-4-6-10;;/h8-9H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOERBUIHFQNXBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593429 | |
Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373608-42-5 | |
Record name | 1-(Cyclopropylmethyl)piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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